Elsubrutinib

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

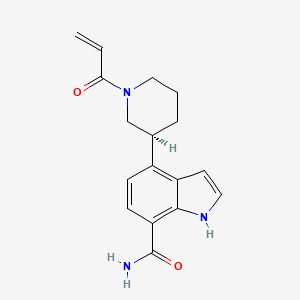

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHZLHSLZZWMNP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643570-24-4 | |

| Record name | Elsubrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELSUBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elsubrutinib (ABBV-105): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsubrutinib (ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed by AbbVie, this compound has been investigated for the treatment of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). This technical guide provides an in-depth overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound. It also includes comprehensive experimental protocols for key assays used in its preclinical characterization, along with a summary of its biological activity.

Discovery and Development

This compound was discovered and developed by AbbVie as part of their program to identify next-generation BTK inhibitors with improved selectivity and safety profiles for the treatment of autoimmune diseases. The development of selective BTK inhibitors was a strategic focus to target B-cell-mediated inflammatory processes. Clinical trials have evaluated this compound both as a monotherapy and in combination with other immunomodulatory agents, such as the JAK1 inhibitor upadacitinib, for conditions like SLE and RA.

Mechanism of Action

This compound is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. BTK is a key component of the BCR signaling pathway, which is essential for B-cell development, differentiation, and activation. By irreversibly binding to the cysteine residue (Cys481) in the active site of BTK, this compound blocks its kinase activity. This inhibition disrupts downstream signaling cascades, leading to reduced B-cell proliferation and activation, thereby mitigating the autoimmune and inflammatory responses characteristic of diseases like SLE and RA.

Signaling Pathway

Caption: this compound's mechanism of action in the BTK signaling pathway.

Chemical Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2014210255A1, where it is described as Example 30 (the (S)-enantiomer). The synthesis involves a multi-step process culminating in the formation of the final pyrazole carboxamide structure with the crucial acryloyl moiety for covalent modification of BTK.

Synthesis Scheme

Caption: Synthetic scheme for this compound (ABBV-105).

Detailed Synthetic Protocol

The synthesis of this compound proceeds through several key intermediates. The following is a representative, detailed protocol based on the procedures outlined in patent WO2014210255A1.

Step 1: Synthesis of 5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide

-

A mixture of ethyl 2-cyanoacetate and 2-methyl-4-aminopyridine is reacted under basic conditions to form a pyrazolone intermediate.

-

The intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the corresponding chloropyrazole.

-

Finally, amination of the chloropyrazole with ammonia affords the key intermediate, 5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide.

Step 2: Synthesis of (S)-tert-butyl 3-(4-carbamoyl-5-((2-methylpyridin-4-yl)amino)-1H-pyrazol-1-yl)piperidine-1-carboxylate

-

5-amino-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide is reacted with (S)-tert-butyl 3-formylpiperidine-1-carboxylate in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the piperidine-substituted pyrazole.

Step 3: Synthesis of (S)-5-amino-1-(piperidin-3-yl)-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide

-

The Boc protecting group on the piperidine nitrogen is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).

Step 4: Synthesis of this compound ((S)-5-amino-1-(1-acryloylpiperidin-3-yl)-N-(2-methylpyridin-4-yl)-1H-pyrazole-4-carboxamide)

-

The deprotected piperidine intermediate is reacted with acryloyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in a solvent like DCM at a low temperature (e.g., 0 °C) to yield this compound.

-

The final product is purified by standard chromatographic techniques.

Quantitative Data

| Parameter | Value | Reference |

| BTK Catalytic Domain IC₅₀ | 0.18 µM | [1][2] |

| BTK (C481S mutant) IC₅₀ | 2.6 µM | [1] |

Experimental Protocols

BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5][6][7]

Caption: Workflow for the ADP-Glo™ BTK kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and serial dilutions of this compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Kinase Reaction: In a 384-well plate, add the BTK enzyme, substrate, and this compound. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the BTK activity.

-

Data Analysis: Calculate the percent inhibition of BTK activity at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

B-cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the inhibitory effect of this compound on B-cell proliferation following stimulation of the B-cell receptor.[8][9][10][11][12]

Methodology:

-

Cell Preparation: Isolate primary B-cells from human peripheral blood mononuclear cells (PBMCs) or use a B-cell line.

-

Cell Culture: Plate the B-cells in a 96-well plate in a suitable culture medium.

-

Treatment and Stimulation: Add serial dilutions of this compound to the wells. After a pre-incubation period, stimulate the cells with an anti-IgM antibody to cross-link the BCR and induce proliferation.

-

³H-Thymidine Labeling: After 48-72 hours of incubation, add ³H-thymidine to each well and incubate for an additional 18-24 hours.

-

Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.

-

Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the effect of this compound on B-cell proliferation by comparing the counts per minute (CPM) in treated wells to untreated, stimulated controls.

Basophil Activation Assay (Flow Cytometry)

This assay assesses the effect of this compound on basophil activation by measuring the surface expression of activation markers, such as CD63, following stimulation.[13][14][15][16][17]

Methodology:

-

Blood Collection: Obtain fresh human whole blood.

-

Treatment and Stimulation: Aliquot the whole blood into tubes and pre-incubate with serial dilutions of this compound. Stimulate basophil activation by adding an anti-IgE antibody or a relevant allergen.

-

Staining: After a short incubation (e.g., 15-30 minutes at 37°C), stop the reaction and stain the cells with fluorescently labeled antibodies against a basophil-specific marker (e.g., CD203c or CCR3) and an activation marker (CD63).

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

-

Flow Cytometry: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the basophil population and quantify the percentage of CD63-positive cells to determine the level of activation and the inhibitory effect of this compound.

In Vivo Efficacy Models

A widely used preclinical model for rheumatoid arthritis.[18][19][20][21]

Methodology:

-

Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible rat strains (e.g., Lewis rats) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 7-10 days later.

-

Treatment: Begin oral administration of this compound or vehicle control at the onset of clinical signs of arthritis or prophylactically.

-

Clinical Assessment: Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.

-

Histopathology: At the end of the study, collect joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

A spontaneous model of lupus that mimics many features of the human disease.[22][23][24][25][26]

Methodology:

-

Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling SLE.

-

Treatment: Begin oral administration of this compound or vehicle control at an age when disease manifestations, such as proteinuria, typically begin to appear (e.g., 20-24 weeks of age).

-

Monitoring:

-

Proteinuria: Monitor urine protein levels weekly as an indicator of kidney damage.

-

Autoantibodies: Measure serum levels of anti-dsDNA antibodies by ELISA at regular intervals.

-

Survival: Monitor and record animal survival.

-

-

Terminal Analysis: At the end of the study, collect kidneys for histopathological evaluation of glomerulonephritis and immune complex deposition. Analyze serum for markers of kidney function (e.g., blood urea nitrogen).

Conclusion

This compound (ABBV-105) is a promising, selective, and irreversible BTK inhibitor with a well-defined mechanism of action. Its discovery and development by AbbVie represent a targeted approach to treating B-cell-mediated autoimmune diseases. The synthetic route to this compound is well-documented, and its preclinical characterization has been performed using a suite of robust in vitro and in vivo assays that have demonstrated its potential as a therapeutic agent for conditions such as systemic lupus erythematosus and rheumatoid arthritis. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. ulab360.com [ulab360.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 9. criver.com [criver.com]

- 10. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Detection of allergen-induced basophil activation by expression of CD63 antigen using a tricolour flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow cytometric basophil activation test by detection of CD63 expression in patients with immediate-type reactions to betalactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chondrex.com [chondrex.com]

- 19. inotiv.com [inotiv.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. inotiv.com [inotiv.com]

- 25. criver.com [criver.com]

- 26. Glomerular Proteomic Profiles in the NZB/W F1 Hybrid Mouse Model of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

Bruton's Tyrosine Kinase Inhibition by Elsubrutinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Elsubrutinib (ABBV-105), a covalent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This compound has been investigated for its therapeutic potential in autoimmune diseases, including systemic lupus erythematosus (SLE). This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] As a covalent inhibitor, this compound forms an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][3] This permanent binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways that are essential for B-cell activation and proliferation.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including its in vitro potency and clinical efficacy data from the Phase 2 SLEek study (NCT03978520).

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value | Reference |

| BTK Catalytic Domain | IC50 | 0.18 µM | [2] |

| BTK (C481S Mutant) | IC50 | 2.6 µM | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Efficacy of this compound in the Phase 2 SLEek Study (NCT03978520) at Week 24

| Treatment Arm | Primary Endpoint Met (SRI-4 and Glucocorticoid Dose ≤10 mg QD) | P-value vs. Placebo | Reference |

| This compound 60 mg QD | Discontinued due to lack of efficacy | N/A | [4][5] |

| Upadacitinib 30 mg QD | 54.8% | 0.028 | [4] |

| ABBV-599 High Dose (this compound 60 mg + Upadacitinib 30 mg) | 48.5% | 0.081 | [4] |

| Placebo | 37.3% | N/A | [4] |

The this compound monotherapy and ABBV-599 low dose arms were discontinued following a planned interim analysis showing a lack of efficacy.[4][5]

Table 3: Pharmacokinetic Parameters

Signaling Pathways

This compound's inhibition of BTK disrupts key signaling cascades downstream of the B-cell receptor (BCR) and Fc receptors.

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols based on standard methodologies for evaluating covalent BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against the BTK enzyme.

Caption: Workflow for an in vitro BTK kinase inhibition assay.

Methodology:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).

-

Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are diluted in kinase buffer.

-

Reaction Incubation: this compound dilutions are pre-incubated with the BTK enzyme in a 384-well plate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Progression: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Detection: The reaction is stopped, and the amount of product (ADP) formed is quantified using a detection reagent such as ADP-Glo™, which measures luminescence.

-

Data Analysis: The luminescence signal is plotted against the logarithm of the this compound concentration, and the IC50 value is determined using a non-linear regression curve fit.

Cell-Based BTK Phosphorylation Assay

This protocol outlines a method to assess the effect of this compound on BTK auto-phosphorylation in a cellular context using Western blotting.

Methodology:

-

Cell Culture and Treatment: A suitable B-cell line (e.g., Ramos cells) is cultured and then treated with varying concentrations of this compound for a specific duration (e.g., 2 hours).

-

Cell Stimulation: Cells are stimulated with an agent that activates the B-cell receptor, such as anti-IgM, for a short period (e.g., 10 minutes) to induce BTK phosphorylation.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Tyr223). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Normalization: The membrane is stripped and re-probed with an antibody for total BTK to ensure equal protein loading.

-

Data Analysis: The intensity of the phospho-BTK bands is quantified and normalized to the total BTK bands to determine the dose-dependent inhibitory effect of this compound.

Conclusion

This compound is a potent, covalent inhibitor of Bruton's tyrosine kinase. While it demonstrated clear in vitro activity, the monotherapy arm of the Phase 2 SLEek trial in patients with systemic lupus erythematosus was discontinued due to a lack of clinical efficacy.[4][5] Further research and clinical development may explore its utility in other indications or in combination with other therapeutic agents. The data and protocols presented here provide a comprehensive technical foundation for researchers and professionals in the field of drug development.

References

- 1. This compound - AbbVie - AdisInsight [adisinsight.springer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 4. Efficacy and Safety of Upadacitinib or this compound Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of ABBV-599 High Dose (this compound 60 mg and Upadacitinib 30 mg) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: A Phase 2, Double-blind, Placebo-controlled Trial - ACR Meeting Abstracts [acrabstracts.org]

- 6. Safety and efficacy of this compound or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Elsubrutinib Signaling Pathway: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsubrutinib (formerly ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). As a key mediator in multiple signaling pathways within hematopoietic cells, BTK represents a critical therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the this compound signaling pathway, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core molecular interactions. While this compound demonstrated promising preclinical activity, its development as a monotherapy for rheumatoid arthritis and systemic lupus erythematosus was halted due to a lack of clinical efficacy. This document serves as a comprehensive resource for researchers in the field of kinase inhibition and autoimmune disease.

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the signaling cascade downstream of the B-cell receptor (BCR), as well as other immune receptors, including Fc receptors (FcR) and Toll-like receptors (TLR). Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases characterized by B-cell hyperactivity and autoantibody production, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

This compound was developed as a second-generation BTK inhibitor, designed to form a covalent bond with the Cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition. This mechanism of action was intended to provide sustained target engagement and potent suppression of pro-inflammatory signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting BTK, thereby modulating downstream signaling pathways that are critical for the function of various immune cells.

B-Cell Receptor (BCR) Signaling

The primary pathway inhibited by this compound is the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. The culmination of this signaling cascade is the activation of transcription factors, including NF-κB, which promote B-cell proliferation, differentiation, and antibody production. This compound, by irreversibly binding to BTK, effectively blocks these downstream events.[1]

Fc Receptor (FcR) and Toll-like Receptor (TLR) Signaling

This compound also demonstrates inhibitory effects on signaling pathways downstream of Fc receptors and select Toll-like receptors. It has been shown to inhibit histamine release from IgE-stimulated basophils (FcεRI-mediated) and IL-6 release from IgG-stimulated monocytes (FcγR-mediated).[1] Furthermore, this compound inhibits TNF-α release from peripheral blood mononuclear cells (PBMCs) stimulated with CpG-DNA, which signals through TLR9.[1] This suggests that this compound can modulate immune responses beyond B-cell specific pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay | IC50 | Reference |

| BTK catalytic domain | Enzymatic Assay | 0.18 µM | [1] |

| BTK (C481S mutant) | Enzymatic Assay | 2.6 µM | [1] |

Table 2: Preclinical Efficacy in Animal Models

| Model | Species | Dosing | Key Findings | Reference |

| Collagen-Induced Arthritis | Rat | 0.1-10 mg/kg, p.o. | Dose-dependent inhibition of paw swelling and bone volume loss. | [1] |

| NZBWF1 Lupus Model | Mouse | 10 mg/kg (QD and BID), p.o. | Significantly prevented the onset of proteinuria and prolonged survival. | [1] |

Table 3: Clinical Trial Efficacy Data (Monotherapy)

| Trial ID | Indication | Treatment Arm | Primary Endpoint | Result | Reference |

| NCT03682705 | Rheumatoid Arthritis | This compound 5 mg | Change from baseline in DAS28-CRP at Week 12 | -0.21 (p=0.57 vs. placebo) | [2] |

| This compound 20 mg | -0.20 (p=0.61 vs. placebo) | [2] | |||

| This compound 60 mg | -0.40 (p=0.29 vs. placebo) | [2] | |||

| NCT03978520 | Systemic Lupus Erythematosus | This compound 60 mg | SRI-4 response at Week 24 | Discontinued due to lack of efficacy |

Note: The this compound monotherapy arms in both the RA and SLE trials were discontinued due to a lack of significant clinical efficacy.

Table 4: Clinical Trial Efficacy Data (Combination Therapy with Upadacitinib in SLE - NCT03978520)

| Endpoint | Timepoint | This compound 60 mg + Upadacitinib 30 mg | Placebo | Reference |

| SRI-4 Response | Week 24 | 48.5% | 37.3% | |

| BICLA Response | Week 48 | Maintained or improved vs. placebo | ||

| LLDAS Response | Week 48 | Maintained or improved vs. placebo |

Experimental Protocols

Detailed experimental protocols for the studies cited are proprietary to the conducting organizations. However, based on standard methodologies in the field, the following outlines the likely approaches taken.

BTK Enzymatic Assay

A common method for determining the enzymatic activity of BTK is a kinase assay that measures the phosphorylation of a substrate.

Methodology:

-

Recombinant human BTK enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP) in a reaction buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using a luminescence-based assay where the amount of ATP consumed is measured, or a fluorescence-based method.

-

The concentration of this compound that inhibits 50% of the BTK enzymatic activity (IC50) is calculated from the dose-response curve.

Cellular Assays

Methodology:

-

Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are incubated with varying concentrations of this compound.

-

The cells are then stimulated with an anti-IgE antibody to induce basophil degranulation.

-

The supernatant is collected, and the concentration of histamine is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The inhibitory effect of this compound on histamine release is determined.

Methodology:

-

Isolated B-cells are cultured in the presence of varying concentrations of this compound.

-

B-cell proliferation is stimulated by adding an anti-IgM antibody or other mitogens.

-

After a defined incubation period, cell proliferation is measured using methods such as the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

-

The concentration of this compound that inhibits 50% of B-cell proliferation is calculated.

Conclusion

This compound is a potent and selective irreversible inhibitor of BTK that demonstrated significant efficacy in preclinical models of autoimmune diseases. Its mechanism of action is centered on the disruption of BCR and other immune receptor signaling pathways. However, despite the strong preclinical rationale, this compound failed to show significant clinical benefit as a monotherapy in Phase 2 trials for rheumatoid arthritis and systemic lupus erythematosus. The combination of this compound with the JAK inhibitor Upadacitinib showed some efficacy in SLE, though the contribution of this compound to this effect remains to be fully elucidated. The journey of this compound from a promising preclinical candidate to its discontinuation as a monotherapy highlights the challenges in translating preclinical findings into clinical success for autoimmune diseases. The data and analyses presented in this guide provide valuable insights for the ongoing development of kinase inhibitors for immunological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety and efficacy of this compound or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Elsubrutinib: A Technical Guide to Cellular Targets and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsubrutinib (ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of multiple immunoreceptor signaling pathways, BTK is a critical therapeutic target for a range of inflammatory and autoimmune diseases.[3] This technical guide provides an in-depth overview of the cellular targets of this compound and its downstream effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Cellular Targets and Potency

The primary cellular target of this compound is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation.[3] this compound forms a covalent bond with the cysteine 481 (Cys481) residue in the ATP-binding domain of BTK, leading to its irreversible inhibition.[1] The importance of this interaction is highlighted by the significantly reduced potency of this compound against a C481S mutant of BTK, where the cysteine is replaced by a serine.[1]

Quantitative Data: In Vitro Potency of this compound

| Target/Assay | Cell Type/System | IC50 | Reference |

| BTK Catalytic Domain (Enzymatic Assay) | Recombinant Human BTK | 0.18 µM | [1][2] |

| BTK (C481S) Mutant (Enzymatic Assay) | Recombinant Human BTK | 2.6 µM | [1] |

| B-Cell Receptor (BCR) Signaling (IgM-mediated B-cell proliferation) | Not Specified | Potent Inhibition | [1][2] |

| Fcε Receptor (FcεR) Signaling (Histamine release) | IgE-stimulated Basophils | Potent Inhibition | [1][2] |

| Fcγ Receptor (FcγR) Signaling (IL-6 release) | IgG-stimulated Monocytes | Potent Inhibition | [1][2] |

| Toll-like Receptor 9 (TLR9) Signaling (TNF-α release) | CpG-DNA stimulated PBMCs | Potent Inhibition | [1][2] |

| Toll-like Receptor 4 (TLR4) Signaling (TNF-α release) | LPS-stimulated PBMCs | No significant inhibition | [1] |

| Toll-like Receptor 7/8 (TLR7/8) Signaling (TNF-α release) | R848-stimulated PBMCs | No significant inhibition | [1] |

Downstream Signaling Effects

By inhibiting BTK, this compound effectively blocks the signal transduction downstream of several key immunoreceptors, primarily the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptor 9 (TLR9).[1][3] These pathways are crucial for B-cell proliferation, differentiation, and the production of pro-inflammatory cytokines.

B-Cell Receptor (BCR) Signaling

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BTK is a critical node in this pathway, downstream of Src-family kinases (like Lyn) and Syk. Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2). PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium mobilization, while DAG activates protein kinase C (PKC) and Ras/Raf/MEK/ERK pathways, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of genes involved in B-cell activation and survival.[4][5] this compound's inhibition of BTK halts this cascade, thereby preventing B-cell activation.

Fc Receptor (FcR) and Toll-like Receptor 9 (TLR9) Signaling

This compound also demonstrates potent inhibition of signaling downstream of FcεR and FcγR, which are involved in the activation of basophils and monocytes, respectively.[1][2] Furthermore, it blocks TLR9-mediated signaling in plasmacytoid dendritic cells and B-cells, which is a key pathway in the production of type I interferons and other pro-inflammatory cytokines in certain autoimmune diseases.[1][3] The signaling cascades for these receptors also utilize BTK as a crucial signal transducer, and thus are effectively inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

BTK Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the in vitro potency of this compound against the purified BTK catalytic domain.

Methodology:

-

Reagents and Materials:

-

Recombinant human BTK catalytic domain (amino acids 393-659) with an N-terminal His6 tag, expressed in Sf9 insect cells.

-

TR-FRET-based peptide substrate (e.g., Biotin-(Ahx)-AVLESEEELYSSARQ-NH2).

-

Europium-labeled anti-phosphotyrosine antibody.

-

Streptavidin-allophycocyanin (SA-APC).

-

ATP.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

This compound, serially diluted in DMSO.

-

-

Procedure:

-

The kinase reaction is performed in a 384-well plate.

-

Add this compound at various concentrations or DMSO (vehicle control) to the wells.

-

Add the BTK enzyme and the peptide substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

-

Incubate in the dark at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

-

-

Data Analysis:

-

The ratio of the two emission signals is calculated.

-

The percent inhibition is determined relative to the DMSO control.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

B-Cell Proliferation Assay

Objective: To assess the effect of this compound on BCR-mediated B-cell proliferation.

Methodology:

-

Cell Culture:

-

Use a B-cell line (e.g., Ramos) or primary B-cells isolated from peripheral blood.

-

Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

-

Procedure:

-

Plate the B-cells in a 96-well plate.

-

Pre-incubate the cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an anti-IgM antibody to cross-link the BCR.

-

Incubate the cells for a period that allows for proliferation (e.g., 48-72 hours).

-

Add a proliferation indicator, such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1 or MTT), for the final few hours of incubation.

-

-

Data Analysis:

-

Measure the incorporation of [3H]-thymidine (by scintillation counting) or the colorimetric signal (by spectrophotometry).

-

Calculate the percent inhibition of proliferation relative to the stimulated control.

-

Determine the IC50 value.

-

Western Blot for Downstream Signaling

Objective: To analyze the effect of this compound on the phosphorylation of downstream signaling molecules like PLCγ2 and ERK.

Methodology:

-

Sample Preparation:

-

Culture B-cells and pre-treat with this compound or DMSO as described in the proliferation assay.

-

Stimulate the cells with anti-IgM for a short period (e.g., 5-30 minutes) to induce phosphorylation of signaling proteins.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Electrophoresis and Transfer:

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-PLCγ2, anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescent substrate.

-

Image the blot and perform densitometry analysis to quantify the band intensities.

-

Normalize the phospho-protein signal to a total protein control (e.g., total PLCγ2, total ERK, or a housekeeping protein like β-actin).

-

Conclusion

This compound is a highly potent and selective irreversible inhibitor of BTK that effectively blocks signaling downstream of key immunoreceptors involved in the pathogenesis of inflammatory and autoimmune diseases. Its well-characterized mechanism of action, targeting BTK-dependent pathways such as BCR, FcR, and TLR9 signaling, provides a strong rationale for its clinical development. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other BTK inhibitors. Further investigation into the broader proteomic and phosphoproteomic consequences of this compound treatment will continue to refine our understanding of its therapeutic effects and potential biomarkers of response.

References

- 1. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differences and similarities in the effects of ibrutinib and acalabrutinib on platelet functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypermorphic mutation of phospholipase C, γ2 acquired in ibrutinib-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Elsubrutinib's Role in Monocyte Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsubrutinib (ABBV-105) is an orally active, potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B lymphocytes and monocytes. Its involvement in B cell receptor (BCR) signaling is well-established, making it a therapeutic target for B-cell malignancies.[3] However, emerging evidence highlights the significance of BTK in the innate immune system, particularly in the activation of monocytes and macrophages.

Monocytes are key players in the inflammatory response, and their activation is a critical step in the pathogenesis of numerous autoimmune and inflammatory diseases. Upon activation, monocytes can differentiate into macrophages and secrete a variety of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which contribute to tissue damage and disease progression. One of the key activation pathways in monocytes is mediated by the engagement of Fc gamma receptors (FcγRs) by immune complexes (antigen-antibody complexes). This guide provides an in-depth technical overview of the role of this compound in modulating monocyte activation, with a focus on its inhibitory effects on FcγR-mediated signaling and subsequent cytokine release.

Mechanism of Action: BTK Inhibition in Monocytes

This compound exerts its effects by covalently and irreversibly binding to the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme.[1] This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting its ability to phosphorylate downstream substrates and propagate signaling cascades.

In monocytes, BTK is a critical component of the signaling pathway downstream of FcγRs. When immune complexes bind to FcγRs on the monocyte surface, it triggers a signaling cascade that leads to cellular activation, including the production and release of pro-inflammatory cytokines like IL-6. This compound's inhibition of BTK interrupts this signaling pathway, thereby dampening the activation of monocytes and reducing the production of inflammatory mediators. Specifically, this compound has been shown to inhibit IL-6 release from IgG-stimulated monocytes, which utilize Fcγ receptors.

Signaling Pathway: FcγR-Mediated Monocyte Activation and its Inhibition by this compound

The activation of monocytes via FcγRs and the subsequent production of IL-6 is a complex process involving a cascade of intracellular signaling events. This compound intervenes at a key juncture in this pathway.

Caption: FcγR signaling cascade in monocytes and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory effect of this compound on monocyte activation, specifically the release of IL-6 following stimulation with IgG, has been quantified in preclinical studies. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Type | Stimulation | Reference |

| IC | Data to be extracted | Human Monocytes | IgG | Goess et al. (2019) - To be confirmed |

| IC | 0.18 µM | - | - | [2] |

| Other Cytokine Inhibition | Data to be extracted | Human Monocytes | IgG | Goess et al. (2019) - To be confirmed |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in monocyte activation. These protocols are based on standard immunological assays and will be refined with specific details from the primary literature.

Monocyte Isolation

-

Objective: To obtain a pure population of primary human monocytes from peripheral blood.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Monocytes are then purified from the PBMC fraction by negative selection using a magnetic-activated cell sorting (MACS) monocyte isolation kit. This method depletes non-monocytic cells (T cells, B cells, NK cells, etc.), leaving a highly pure population of untouched monocytes.

-

The purity of the isolated monocytes is assessed by flow cytometry using antibodies against CD14 (a monocyte marker) and markers for other leukocyte populations.

-

Monocyte Activation Assay

-

Objective: To measure the effect of this compound on the production of IL-6 by monocytes stimulated with IgG.

-

Methodology:

-

Isolated human monocytes are seeded in 96-well culture plates at a specific density (e.g., 1 x 10^5 cells/well).

-

The cells are pre-incubated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

-

Monocyte activation is induced by adding plate-bound human IgG. To prepare IgG-coated plates, wells are pre-coated with a solution of human IgG and incubated overnight, followed by washing to remove unbound IgG.

-

The cells are then incubated for a defined period (e.g., 24 hours) to allow for cytokine production.

-

After incubation, the cell culture supernatants are collected.

-

IL-6 Quantification (ELISA)

-

Objective: To quantify the concentration of IL-6 in the cell culture supernatants.

-

Methodology:

-

An enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of IL-6.

-

A 96-well plate is coated with a capture antibody specific for human IL-6.

-

The collected cell culture supernatants and a standard curve of recombinant human IL-6 are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added.

-

A substrate for the enzyme is added, which results in a colorimetric reaction.

-

The absorbance is read using a microplate reader, and the concentration of IL-6 in the samples is determined by interpolating from the standard curve.

-

Experimental Workflow

The overall workflow for investigating the impact of this compound on monocyte activation is depicted below.

References

Elsubrutinib's Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elsubrutinib (ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the signaling pathways of various immune cells. BTK is a key mediator of B-cell receptor (BCR), Fc receptor (FcR), and Toll-like receptor (TLR) signaling, all of which are pivotal in the production of cytokines that drive inflammatory and autoimmune diseases. Preclinical evidence demonstrates that this compound effectively modulates cytokine production in a pathway-specific manner, highlighting its therapeutic potential in autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus. This guide provides a detailed overview of the quantitative effects of this compound on cytokine production, the experimental methodologies used to determine these effects, and the underlying signaling pathways.

Quantitative Impact of this compound on Cytokine Production

This compound has been shown to inhibit the release of several key pro-inflammatory cytokines from various immune cell types upon stimulation of distinct signaling pathways. The following tables summarize the available quantitative data on the inhibitory effects of this compound.

| Cytokine | Cell Type | Stimulus | Pathway | Measurement | Result | Reference |

| Interleukin-6 (IL-6) | Monocytes | Immune globulin G (IgG) | Fcγ Receptor (FcγR) | IL-6 Release | Inhibition | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | Peripheral Blood Mononuclear Cells (PBMCs) | CpG-DNA | Toll-like Receptor 9 (TLR9) | TNF-α Release | Inhibition | [1] |

| Histamine | Basophils | Immune globulin E (IgE) | Fcε Receptor (FcεR) | Histamine Release | Inhibition | [1] |

| Target | Parameter | Value | Reference |

| Bruton's Tyrosine Kinase (BTK) Catalytic Domain | IC50 | 0.18 µM | [1] |

| BTK (C481S mutant) | IC50 | 2.6 µM | [1] |

Note: The data presented is based on available preclinical abstracts and publications. More detailed dose-response relationships and IC50 values for cytokine inhibition would be available in the full-text publications.

Experimental Protocols

The following sections describe the general methodologies employed in preclinical studies to assess the impact of this compound on cytokine production.

Cell-Based Cytokine Release Assays

Objective: To quantify the in vitro effect of this compound on the production and release of specific cytokines from primary human immune cells following pathway-specific stimulation.

General Protocol Outline:

-

Cell Isolation and Culture:

-

Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Monocytes or basophils are further purified from the PBMC fraction using positive or negative selection methods (e.g., magnetic-activated cell sorting).

-

Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

-

This compound Treatment:

-

Cells are pre-incubated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) to allow for target engagement.

-

-

Cellular Stimulation:

-

FcγR-Mediated Stimulation (for IL-6 release from monocytes): Cells are stimulated with plate-bound or soluble immune globulin G (IgG).

-

FcεR-Mediated Stimulation (for histamine release from basophils): Cells are sensitized with Immune globulin E (IgE) followed by stimulation with an anti-IgE antibody or a specific antigen.

-

TLR9-Mediated Stimulation (for TNF-α release from PBMCs): Cells are stimulated with CpG-DNA.

-

-

Sample Collection and Analysis:

-

Cell culture supernatants are collected after a defined incubation period (e.g., 24-48 hours).

-

Cytokine concentrations in the supernatants are quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

-

-

Data Analysis:

-

The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of each cytokine is calculated from the dose-response curves.

-

BTK Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the catalytic function of the BTK enzyme.

General Protocol Outline:

-

Reagents:

-

Recombinant human BTK enzyme.

-

A specific peptide substrate for BTK.

-

Adenosine triphosphate (ATP).

-

This compound at various concentrations.

-

-

Assay Procedure:

-

The BTK enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined time at a controlled temperature.

-

-

Detection:

-

The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate or non-radiometric methods using phosphospecific antibodies in an ELISA format or luminescence-based ATP detection assays.

-

-

Data Analysis:

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of the BTK enzymatic activity, is determined from the dose-response curve.

-

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effects on cytokine production by targeting BTK, a crucial signaling molecule downstream of multiple immunoreceptors. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Overview of BTK-Dependent Signaling Pathways

Caption: Overview of BTK's central role in immunoreceptor signaling pathways leading to cytokine production.

Fc Receptor (FcR) Signaling and this compound Inhibition

Caption: this compound inhibits FcR-mediated cytokine and histamine release by blocking BTK activation.

Toll-like Receptor 9 (TLR9) Signaling and this compound Inhibition

Caption: this compound blocks TLR9-dependent TNF-α production through the inhibition of BTK.

Experimental Workflow for Assessing this compound's Effect on Cytokine Production

Caption: A generalized workflow for the in vitro assessment of this compound's impact on cytokine production.

Conclusion

This compound is a selective and irreversible BTK inhibitor that demonstrates clear immunomodulatory effects by inhibiting the production of key pro-inflammatory cytokines. Its mechanism of action is directly tied to the central role of BTK in mediating signals from B-cell receptors, Fc receptors, and Toll-like receptors. The preclinical data strongly support the therapeutic rationale for this compound in autoimmune diseases where these signaling pathways and the resultant cytokine production are dysregulated. Further detailed quantitative analysis from ongoing and future studies will continue to refine our understanding of this compound's precise impact on the broader cytokine network and its clinical implications.

References

Elsubrutinib: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsubrutinib (also known as ABBV-105) is a potent and selective, orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) signaling, BTK is a critical therapeutic target for various autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and clinical trial outcomes of this compound. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts in the field of immunology and drug discovery.

Chemical Structure and Identification

This compound is a small molecule with the chemical formula C₁₇H₁₉N₃O₂. Its structure is characterized by a 1H-indole-7-carboxamide core linked to a 1-acryloylpiperidin-3-yl moiety. The (S)-stereoisomer is the active enantiomer.

| Identifier | Value |

| IUPAC Name | 4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide[1] |

| CAS Number | 1643570-24-4[1] |

| Molecular Formula | C₁₇H₁₉N₃O₂[1] |

| Molecular Weight | 297.35 g/mol [1] |

| SMILES | C=CC(=O)N1CCC--INVALID-LINK--C2=C3C=CNC3=C(C=C2)C(=O)N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile.

| Property | Value | Source |

| Physical State | Solid | Assumed from handling information |

| Solubility | DMSO: 59 mg/mL | [2] |

| Ethanol: 4 mg/mL | [2] | |

| Water: Insoluble | [2] | |

| XLogP3-AA | 1.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Note: Experimental values for melting point and pKa are not publicly available at the time of this publication.

Pharmacological Properties and Mechanism of Action

This compound is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3] It selectively targets the cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inactivation of the enzyme.[3] This irreversible binding prevents the phosphorylation of downstream substrates, thereby blocking the B-cell receptor (BCR) signaling pathway.[2][3]

In Vitro Potency

| Parameter | Value |

| IC₅₀ (BTK catalytic domain) | 0.18 µM[2][3] |

| IC₅₀ (BTK C481S mutant) | 2.6 µM[3] |

The significant loss of potency against the C481S mutant confirms the covalent mechanism of action targeting the cysteine residue.[3]

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is essential for B-cell development, activation, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. This compound's inhibition of BTK disrupts this pathway.

References

Elsubrutinib: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsubrutinib (ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2] As a non-receptor tyrosine kinase, BTK is essential for the development, differentiation, and activation of B-lymphocytes.[3] Its pivotal role in B-cell receptor (BCR) signaling makes it a compelling therapeutic target for a range of B-cell malignancies and autoimmune diseases.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathways for researchers in basic and translational immunology.

Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of BTK.[2] It forms a permanent bond with the cysteine residue at position 481 (Cys-481) within the ATP-binding domain of the BTK enzyme.[6] This irreversible binding permanently inactivates the kinase, thereby blocking downstream signaling cascades.

The primary pathway modulated by this compound is the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated by SRC-family kinases like LYN and SYK.[6][7] This leads to the activation of BTK, which then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[8][6] PLCγ2 activation results in the generation of second messengers, ultimately leading to the activation of transcription factors such as NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.[6] By irreversibly inhibiting BTK, this compound effectively halts this entire downstream cascade.

Beyond B-cells, this compound also impacts other immune cells where BTK plays a signaling role. It has been shown to inhibit:

-

Fc Receptor Signaling: It blocks signaling from Fc epsilon (Fcε) and Fc gamma (Fcγ) receptors, thereby inhibiting histamine release from basophils and IL-6 release from monocytes.[1]

-

Toll-Like Receptor (TLR) Signaling: this compound can inhibit TNF-α release from peripheral blood mononuclear cells (PBMCs) stimulated through TLR9, which utilizes ITAM motifs for signaling.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize key potency metrics.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | IC50 Value | Reference |

| Biochemical Assay | BTK Catalytic Domain | Enzyme Inhibition | 0.18 µM | [1][2] |

| Biochemical Assay | BTK (C481S mutant) | Enzyme Inhibition | 2.6 µM | [1] |

| Cellular Assay | IgE-stimulated basophils | Histamine Release | Inhibited | [1] |

| Cellular Assay | IgG-stimulated monocytes | IL-6 Release | Inhibited | [1] |

| Cellular Assay | IgM-mediated B-cells | Proliferation | Inhibited | [1] |

| Cellular Assay | CpG-DNA stimulated PBMCs | TNF-α Release | Inhibited | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition

The following diagram illustrates the key components of the BCR signaling cascade and highlights the point of inhibition by this compound.

Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the in vitro effects of this compound.

BTK Phosphorylation Assay (Western Blot)

This protocol is designed to measure the inhibition of BTK autophosphorylation at Tyr223 in a cellular context following BCR stimulation.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

BCR stimulating agent (e.g., Goat F(ab')2 Anti-Human IgM)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagents

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Culture Ramos cells to a density of approximately 1 x 10^6 cells/mL.

-

Inhibitor Pre-treatment: Aliquot cells into tubes. Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.

-

BCR Stimulation: Stimulate the cells by adding anti-IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cell pellet with ice-cold lysis buffer for 30 minutes on ice.

-

Protein Quantification: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total BTK antibody to serve as a loading control.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK signal for each sample.

B-cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of B-cells following BCR stimulation.

Materials:

-

Primary B-cells or a B-cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

BCR stimulating agent (e.g., anti-IgM) and co-stimulatory agent (e.g., IL-4)

-

Proliferation measurement reagent (e.g., CellTiter-Glo®, BrdU, or [3H]-thymidine)

-

96-well clear or white-walled cell culture plates

Procedure:

-

Cell Seeding: Seed B-cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

-

Inhibitor Treatment: Add serial dilutions of this compound or DMSO vehicle control to the wells.

-

Stimulation: Add the stimulating agents (e.g., anti-IgM and IL-4) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Proliferation Measurement:

-

For CellTiter-Glo®: Add the reagent according to the manufacturer's instructions and measure luminescence.

-

For BrdU: Add BrdU for the final 4-18 hours of incubation, then follow the manufacturer's protocol for fixation, antibody incubation, and signal detection.

-

For [3H]-thymidine: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.

-

-

Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Plot the data to determine the IC50 value.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. bosterbio.com [bosterbio.com]

- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

Methodological & Application

Elsubrutinib In Vitro Assay Protocol for BTK Activity

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elsubrutinib (ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] As a covalent inhibitor, it forms a permanent bond with its target enzyme, leading to sustained inhibition. BTK is a critical signaling molecule in B-cell development, differentiation, and activation, making it a key therapeutic target for various autoimmune diseases and B-cell malignancies. This document provides a detailed protocol for an in vitro biochemical assay to determine the activity of this compound against BTK and summarizes its inhibitory profile.

Mechanism of Action

This compound is a covalent, irreversible inhibitor that targets the cysteine residue at position 481 (Cys481) within the ATP-binding site of BTK.[1] This covalent modification leads to the inactivation of the enzyme. The irreversible nature of this binding allows for prolonged pharmacodynamic effects that can persist even after the compound has been cleared from systemic circulation.

Quantitative Data Summary

The inhibitory activity of this compound against wild-type BTK and a clinically relevant mutant, C481S, has been quantified. The C481S mutation is a known resistance mechanism to covalent BTK inhibitors. Additionally, the selectivity of this compound has been assessed against a panel of other kinases.

Table 1: this compound IC50 Data

| Target | IC50 (nM) | Notes |

| BTK (wild-type) | 180 | [3] |

| BTK (C481S mutant) | 2600 | [1] |

| BLK | 5940 | [4] |

| JAK-3 | 8640 | [4] |

| TXK | 9180 | [4] |

| EGFR | 14400 | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the in vitro BTK activity assay.

Caption: BTK Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for In Vitro BTK Activity Assay.

Experimental Protocols

In Vitro BTK Enzymatic Activity Assay (LANCE TR-FRET)

This protocol is a representative method for determining the IC50 value of this compound against BTK using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.

Materials and Reagents:

-

Recombinant full-length human BTK enzyme

-

Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)

-

ATP

-

This compound

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.05% BSA, 1 mM DTT

-

Quench/Detection Buffer: 15 mM EDTA, 25 mM HEPES pH 7.3, 0.1% Triton X-100

-

LANCE Eu-W1024 anti-phosphoTyrosine antibody (PerkinElmer)

-

Streptavidin-conjugated Dylight 650 (ThermoFisher Scientific)

-

384-well black non-binding surface microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the this compound stock solution to create a range of concentrations for the titration curve (e.g., 11-point, 1:3 serial dilution).

-

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 5 nL) of each this compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and a known BTK inhibitor as a positive control.

-

-

Enzyme Incubation:

-

Prepare a solution of recombinant BTK enzyme in Kinase Buffer to a final concentration of approximately 67 pM.

-

Add 7.5 µL of the BTK enzyme solution to each well of the assay plate containing the compound.

-

Incubate the plate at room temperature for 60 minutes to allow for covalent bond formation between this compound and BTK.

-

-

Kinase Reaction Initiation:

-

Prepare a substrate/ATP mix in Kinase Buffer containing the biotinylated peptide substrate (final concentration 2 µM) and ATP (final concentration 25 µM).

-

Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 120 minutes to allow for peptide phosphorylation.

-

-

Reaction Quenching and Detection:

-

Prepare a quench/detection solution by diluting the LANCE Eu-W1024 anti-phosphoTyrosine antibody (final concentration ~0.6 nM) and Streptavidin-conjugated Dylight 650 (final concentration ~87 nM) in Quench/Detection Buffer.

-

Stop the kinase reaction by adding 20 µL of the quench/detection solution to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring fluorescence emission at both 615 nm (donor) and 665 nm (acceptor) with excitation at 337 nm.

-

Calculate the TR-FRET ratio for each well (acceptor intensity / donor intensity).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Kinase Selectivity Profiling

To determine the selectivity of this compound, its inhibitory activity should be assessed against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs) using various assay formats (e.g., radiometric, fluorescence-based).

General Protocol Outline:

-

A high concentration of this compound (e.g., 1 µM) is screened against a large panel of purified kinases (e.g., >400 kinases).

-

The percent inhibition for each kinase is determined.

-

For kinases showing significant inhibition (e.g., >50%), a full IC50 curve is generated to determine the precise inhibitory potency.

-

The selectivity of this compound is then expressed as the ratio of the IC50 for the off-target kinase to the IC50 for BTK.

Conclusion

This compound is a potent and selective irreversible inhibitor of BTK. The provided in vitro assay protocol offers a robust method for characterizing its inhibitory activity. The quantitative data demonstrates its high potency for wild-type BTK and provides insights into its selectivity profile, which is a critical aspect of its therapeutic potential in treating inflammatory and autoimmune diseases.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Elsubrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsubrutinib, also known as ABBV-105, is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key regulator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a critical therapeutic target for various autoimmune diseases and malignancies. This compound covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity.[1] These application notes provide detailed protocols for the preparation, handling, and solubilization of this compound, particularly in Dimethyl Sulfoxide (DMSO), to support preclinical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for the interpretation of experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | ABBV-105 | [1][2] |

| Molecular Formula | C₁₇H₁₉N₃O₂ | [1][3][4] |

| Molecular Weight | 297.35 g/mol | [1][2][3][5][6] |

| CAS Number | 1643570-24-4 | [1][2][4] |

| Appearance | White to off-white solid powder | [1][5] |

| Purity | >98% (typically confirmed by NMR & HPLC) | [2] |

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo studies. The data presented in Table 2 has been compiled from multiple sources to provide a comprehensive overview.

Table 2: Solubility of this compound

| Solvent | Solubility | Remarks | Reference |

| DMSO | ≥ 25 mg/mL (84.08 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened, anhydrous DMSO as it is hygroscopic. | [5] |

| DMSO | 59 mg/mL (198.41 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility. | [2] |

| DMSO | 100 mg/mL (336.30 mM) | Requires sonication. Hygroscopic nature of DMSO can impact solubility. | [1] |

| Ethanol | ~4 mg/mL | - | [2] |

| Water | Insoluble | - | [2] |

Note: Due to the variability in reported solubility values, it is recommended to perform small-scale solubility tests before preparing large batches of stock solutions. The use of fresh, anhydrous DMSO is highly recommended to achieve maximum solubility.[1][2][5]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated analytical balance

Procedure:

-